(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone
Description
BenchChem offers high-quality (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h1-2,5-6,10H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXEIDULPADAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258739 | |
| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-91-2 | |
| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 4-Aminopiperidine Isonicotinamide Scaffold: A Next-Generation Core for Targeted Therapeutics
An In-depth Technical Guide for Medicinal Chemistry Professionals:
This guide provides a comprehensive technical overview of the 4-aminopiperidine isonicotinamide scaffold, a promising and versatile core for the development of novel therapeutics. We will delve into its constituent components, synthetic strategies, potential biological targets, and key considerations for drug design, offering a forward-looking perspective for researchers and drug development professionals.
Part 1: Deconstructing the Core - The Two Pillars of a Powerful Scaffold
The strength of the 4-aminopiperidine isonicotinamide scaffold lies in the synergistic interplay of its two core components: the 4-aminopiperidine moiety, a privileged structure in medicinal chemistry, and the isonicotinamide group, a key pharmacophore for a range of important biological targets.
The 4-Aminopiperidine Moiety: A Privileged Scaffold for Drug Design
The 4-aminopiperidine unit is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be recognized by multiple biological targets with high affinity.[1][2][3] Its prevalence in approved drugs and clinical candidates stems from a combination of favorable properties:
-
Structural Versatility: The 4-aminopiperidine core offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The two nitrogen atoms can be functionalized to introduce a wide array of substituents.[2][4]
-
Improved Physicochemical Properties: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.
-
Blood-Brain Barrier Permeability: Derivatives of 4-aminopiperidine have been developed with improved ability to cross the blood-brain barrier, making them attractive for targeting the central nervous system (CNS).[3]
-
Proven Therapeutic Relevance: This scaffold is a key component in a diverse range of therapeutic agents, including analgesics, antihistamines, antipsychotics, anticancer agents, and cognition enhancers.[3][5]
The Isonicotinamide Moiety: A Potent Pharmacophore
Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), is a critical pharmacophore that has gained significant attention in drug discovery. Its key features include:
-
Hydrogen Bonding Capabilities: The amide group and the pyridine nitrogen of isonicotinamide are excellent hydrogen bond donors and acceptors, respectively. This allows for strong and specific interactions with the active sites of enzymes, particularly the hinge regions of kinases.
-
Kinase Inhibition: The isonicotinamide moiety is a well-recognized hinge-binding motif in a variety of kinase inhibitors, contributing to their potency and selectivity.[6]
-
PARP Inhibition: Nicotinamide itself is a known inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8] Approved PARP inhibitors feature an aromatic system that mimics nicotinamide, allowing them to compete with the natural substrate, NAD+.[9] The isonicotinamide core holds similar potential for PARP inhibition.
-
Metabolic Stability: The pyridine ring of isonicotinamide is generally more metabolically stable than a phenyl ring, which can lead to improved pharmacokinetic profiles.
Part 2: Synthesizing the Scaffold - From Building Blocks to the Final Core
The synthesis of the 4-aminopiperidine isonicotinamide scaffold is a multi-step process that involves the preparation of a suitably protected 4-aminopiperidine intermediate followed by coupling with isonicotinic acid or a derivative thereof.
Synthesis of the 4-Aminopiperidine Core
A common and efficient method for the synthesis of the 4-aminopiperidine core is through the reductive amination of an N-substituted 4-piperidone derivative.[10]
Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine
This protocol describes a two-step synthesis of 1-Boc-4-aminopiperidine, a key intermediate for further derivatization.
Step 1: Synthesis of 1-Boc-4-piperidyl urea [11]
-
To a 1L three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.
-
Initiate stirring and, at a temperature of 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.
-
Continue stirring at room temperature for 8-10 hours.
-
Upon reaction completion, adjust the pH to 6-7 using 20% hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry and concentrate the organic phase until a thick consistency is achieved.
-
Add 100-150g of acetone and allow the mixture to crystallize for 10-12 hours at 0-2°C.
-
Filter the mixture to obtain 72-75g of white crystalline powder, which is 1-Boc-4-piperidyl urea.
Step 2: Synthesis of 1-Boc-4-aminopiperidine [11]
-
In a 1L three-necked flask, add 198-200mL of 40%-60% sodium hydroxide solution.
-
While maintaining the temperature below 25°C, add 60-80g of bromine dropwise.
-
Add 50g of the 1-Boc-4-piperidyl urea prepared in Step 1.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and slowly adjust the pH to 11-12 using 10-15% dilute hydrochloric acid at 0-5°C.
-
Extract the product with dichloromethane.
-
Dry and concentrate the organic phase.
-
Add petroleum ether and allow the mixture to crystallize at low temperature.
-
Filter the mixture to obtain the final product, 1-Boc-4-aminopiperidine, as a white crystal.
Coupling to Isonicotinic Acid
The final step in creating the 4-aminopiperidine isonicotinamide scaffold involves the amide coupling of the 4-aminopiperidine intermediate with isonicotinic acid.
General Experimental Protocol: Amide Coupling
-
Dissolve isonicotinic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected 4-aminopiperidine derivative (the Boc group can be removed with an acid like TFA) in the same solvent.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminopiperidine isonicotinamide derivative.
Diagram: General Synthetic Route
Caption: A generalized workflow for the synthesis of the 4-aminopiperidine isonicotinamide scaffold.
Part 3: Potential Biological Targets and Therapeutic Applications
The unique combination of the 4-aminopiperidine and isonicotinamide moieties suggests a broad range of potential biological targets and therapeutic applications.
Kinase Inhibition
The isonicotinamide moiety's ability to act as a hinge-binder makes kinases a prime target class for this scaffold. The 4-aminopiperidine portion can be elaborated to occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. Potential kinase targets include:
-
p38 MAP Kinase: 4-aminopiperidine-substituted compounds have shown potent inhibition of p38 MAP kinase.[12]
-
Glycogen Synthale Kinase-3 (GSK-3): Isonicotinamides are known to be highly selective GSK-3 inhibitors.[6]
-
Protein Kinase C (PKC) and AKT: Enzastaurin, a drug containing a 4-aminopiperidine moiety, targets the PKC and AKT pathways.[13]
PARP Inhibition in Oncology
Given that approved PARP inhibitors mimic the nicotinamide portion of NAD+, the 4-aminopiperidine isonicotinamide scaffold is a highly promising candidate for the development of novel PARP inhibitors.[9] PARP inhibitors have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[9][14]
Diagram: PARP Inhibition and Synthetic Lethality
Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Other Potential Applications
The versatility of the 4-aminopiperidine scaffold suggests a wide range of other potential applications for the combined isonicotinamide scaffold, including:
-
Antiviral Agents: 4-aminopiperidine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.[15]
-
CNS Disorders: The ability of 4-aminopiperidine derivatives to penetrate the blood-brain barrier and their demonstrated efficacy as cognition enhancers make them promising for neurodegenerative diseases like Alzheimer's.[5]
-
Antifungal Agents: 4-aminopiperidines have shown antifungal activity by targeting ergosterol biosynthesis.[10]
Part 4: Structure-Activity Relationships (SAR) and Drug Design Considerations
The development of potent and selective inhibitors based on the 4-aminopiperidine isonicotinamide scaffold will require a thorough understanding of its structure-activity relationships.
| Structural Moiety | Potential Modifications | Expected Impact |
| Isonicotinamide | Substitution on the pyridine ring | Modulate electronics, solubility, and potential for additional interactions with the target. |
| Amide Linker | Conformationally restricted linkers (e.g., incorporating cyclopropyl groups) | Improve binding affinity and selectivity by reducing the entropic penalty of binding. |
| 4-Aminopiperidine (N1) | Alkyl or aryl substituents | Modulate lipophilicity, cell permeability, and potential for interactions with hydrophobic pockets of the target. |
| 4-Aminopiperidine (C4) | Introduction of stereocenters | Can lead to enantioselective binding and improved potency. |
Part 5: Pharmacokinetic Profile and Metabolism
The pharmacokinetic properties of drugs containing the 4-aminopiperidine moiety have been studied, and some key considerations for the isonicotinamide scaffold include:
-
Metabolism: The primary metabolic pathway for many 4-aminopiperidine-containing drugs is N-dealkylation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[13][16] The isonicotinamide moiety is generally metabolically stable.
-
Half-life: The elimination half-life of 4-aminopyridine, a related compound, is in the range of 5-7 hours, suggesting that derivatives could be suitable for once or twice-daily dosing.[17]
-
Distribution: The volume of distribution can be large, indicating extensive tissue distribution.[18]
Strategies for Optimizing ADME Properties:
-
Blocking Metabolic Hotspots: Introducing steric hindrance or electron-withdrawing groups near the sites of metabolism (e.g., the piperidine nitrogen) can improve metabolic stability.
-
Modulating Lipophilicity: Careful selection of substituents on the 4-aminopiperidine ring can optimize the balance between permeability and solubility.
-
Prodrug Approaches: The amide linker could be designed as a cleavable linker to release the active pharmacophore at the target site.
Part 6: Conclusion and Future Perspectives
The 4-aminopiperidine isonicotinamide scaffold represents a promising, albeit underexplored, area for the discovery of novel therapeutics. The combination of a privileged scaffold with a potent pharmacophore creates a powerful platform for targeting a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases.
Future research in this area should focus on:
-
Library Synthesis and Screening: The development of diverse libraries of 4-aminopiperidine isonicotinamide derivatives for high-throughput screening against various targets.
-
Structural Biology: Co-crystallization of lead compounds with their biological targets to elucidate binding modes and guide further optimization.
-
In-depth Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the ADME and safety profiles of promising candidates.
By leveraging the known advantages of its constituent parts and applying rational drug design principles, the 4-aminopiperidine isonicotinamide scaffold has the potential to deliver the next generation of targeted therapies.
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. (2004-07-16). [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. (2004-11-18). [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. (2011-06-18). [Link]
-
Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed. (2022-11-15). [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. (2021-11-28). [Link]
-
4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. [Link]
-
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. (2022-09-08). [Link]
-
p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. PubMed. (2003-02-10). [Link]
-
Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. [Link]
-
Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. (2011-06-18). [Link]
-
Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. (2003-07-21). [Link]
-
PARP inhibitors: its role in treatment of cancer. PMC. [Link]
-
Kinetics and Metabolism of Nicotinamide Provided as a Dietary Supplementation. ClinicalTrials.gov. [Link]
-
The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers. (2022-12-01). [Link]
-
Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. (2016-02-11). [Link]
-
Comparison of Nicotinamide Treatments for Actinic Keratosis. ClinicalTrials.gov. [Link]
-
PARP inhibition by nicotinamide. ResearchGate. [Link]
-
Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. PubMed. (2003-07-15). [Link]
-
Structure–activity relationship of piperidine derivatives with.... ResearchGate. [Link]
-
Recent Studies Point to a Greater Role for PARP Inhibitors in Solid Tumors. (2019-11-02). [Link]
-
Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. (2017-04-10). [Link]
-
Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. ResearchGate. (2025-10-23). [Link]
-
Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021-09-27). [Link]
-
Nicotinamide Riboside in Ulcerative Colitis. ClinicalTrials.gov. [Link]
-
Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. (2025-12-09). [Link]
-
Nicotinic Receptors and Schizophrenia. ClinicalTrials.gov. [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 9. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 12. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridin-4-yl-methanone Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Therapeutic Potential of a Versatile Core
The piperidine ring is a cornerstone of medicinal chemistry, present in a remarkable number of pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with a wide range of biological targets. When coupled with a pyridin-4-yl-methanone moiety, it forms a privileged scaffold that has proven particularly fruitful in the discovery of agents targeting the central nervous system (CNS).[2] The pyridine ring acts as a bioisostere for phenyl groups but offers unique properties, including the ability to act as a hydrogen bond acceptor and modulate physicochemical characteristics like solubility and metabolism.[3] The ketone linker provides a rigid connection point and an additional hydrogen bond acceptor, crucial for anchoring ligands within receptor binding pockets.
This guide provides a comprehensive exploration of the pyridin-4-yl-methanone piperidine core, synthesized from a Senior Application Scientist's perspective. We will dissect the causality behind synthetic strategies, delve into the molecular mechanisms of action, navigate the complex landscape of structure-activity relationships (SAR), and outline the preclinical workflows essential for advancing these compounds from concept to candidate. This document is designed not as a simple recitation of facts, but as a strategic manual for researchers actively engaged in the art and science of drug design.
Chapter 1: The Core Scaffold: Synthesis and Chemical Landscape
The successful exploration of any chemical scaffold hinges on robust and flexible synthetic access. The pyridin-4-yl-methanone piperidine core is typically assembled through convergent strategies that unite the two key heterocyclic fragments. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyridine and piperidine rings and the commercial availability of starting materials.
Dominant Synthetic Paradigms
The most prevalent and versatile method for constructing the core scaffold is the acylation of a substituted piperidine with an activated pyridine-4-carboxylic acid derivative. This approach allows for late-stage diversification, enabling the rapid generation of analog libraries for SAR studies.
An alternative, though less common, strategy involves the addition of an organometallic piperidine species to a pyridine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone. While powerful, this route can be sensitive to the functional groups present on both fragments.
Below is a generalized workflow illustrating the primary synthetic logic.
Sources
(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone: A Technical Guide for Novel Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. Among the myriad of molecular architectures, nitrogen-containing heterocycles hold a place of distinction, forming the core of numerous approved drugs. The (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone scaffold represents a compelling convergence of two such privileged structures: the piperidine and pyridine rings. This unique combination offers a three-dimensional framework that is ripe for functionalization, enabling precise interactions with biological targets.
The piperidine moiety, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. Its inherent conformational flexibility can be harnessed to orient substituents in optimal vectors for target engagement. The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore capable of participating in a range of non-covalent interactions, including hydrogen bonding and π-stacking. The union of these two motifs through a ketone linker creates a molecule with a rich potential for diverse biological activities.
Physicochemical Properties and Structural Attributes
While extensive experimental data for the title compound is not publicly available, its physicochemical properties can be predicted based on its constituent fragments. These predictions are invaluable for designing synthetic strategies, purification methods, and initial biological assays.
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₁₁H₁₅N₃O | - |
| Molecular Weight | 205.26 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to have moderate aqueous solubility, tunable by pH | Inferred from structural features |
| pKa | The 4-amino group is basic, and the pyridine nitrogen is weakly basic. | General chemical principles |
| LogP | Predicted to be in a drug-like range, suggesting good membrane permeability. | Inferred from structural features |
| Hydrogen Bond Donors | 1 (the primary amine) | - |
| Hydrogen Bond Acceptors | 3 (the ketone oxygen and the two nitrogen atoms) | - |
Structural Rationale for Drug-Likeness:
The presence of both hydrogen bond donors and acceptors, coupled with a rotatable bond in the ketone linker, provides the molecule with the necessary attributes to interact with the intricate surfaces of protein binding pockets. The 4-amino group on the piperidine ring is a key functional handle that can be further derivatized to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone: A Strategic Approach
The synthesis of the title compound can be logically approached through a convergent strategy, focusing on the formation of the amide (or ketone) bond between the piperidine and pyridine moieties. A critical consideration is the presence of the reactive primary amine on the piperidine ring, which necessitates the use of a protecting group strategy to ensure selective acylation at the piperidine nitrogen.
A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.
Caption: Synthetic workflow for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl piperidin-4-ylcarbamate (Boc-protected 4-aminopiperidine)
-
Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Boc-protected intermediate.
Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to neutralize the acid formed during the reaction. Performing the addition at 0 °C helps to control the exothermicity of the reaction.
Step 2: Synthesis of tert-butyl (1-(pyridin-4-ylcarbonyl)piperidin-4-yl)carbamate
-
Activation of Carboxylic Acid: In a separate flask, dissolve isonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the active ester.
-
Amide Coupling: Add the tert-butyl piperidin-4-ylcarbamate (1.0 eq) from Step 1 to the activated isonicotinic acid solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: EDC and HOBt are standard coupling reagents that efficiently facilitate amide bond formation while minimizing side reactions. DIPEA is used as a base to maintain the reaction pH and scavenge the HCl byproduct.
Step 3: Synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (Final Product)
-
Deprotection: Dissolve the Boc-protected intermediate from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.
-
Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.
Causality Behind Experimental Choices: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group. The choice of solvent depends on the solubility of the starting material and the desired form of the final product (salt or free base).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone. The following techniques are recommended:
| Analytical Technique | Expected Observations | Purpose |
| ¹H NMR | Characteristic peaks for the pyridine and piperidine protons. The chemical shifts and coupling constants will confirm the connectivity of the molecule. | Structural Elucidation |
| ¹³C NMR | Resonances corresponding to all carbon atoms, including the ketone carbonyl carbon. | Structural Confirmation |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. | Molecular Weight Determination |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different solvent gradients can be used to resolve potential impurities. | Purity Assessment |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ketone, and the aromatic C=C and C=N stretches of the pyridine ring. | Functional Group Identification |
Potential Applications and Biological Activity
The (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone scaffold is present in molecules that have been investigated for a range of therapeutic applications. This suggests that the title compound could be a valuable starting point for drug discovery programs targeting various diseases.
Caption: Potential therapeutic applications of the core scaffold.
-
Kinase Inhibition: Many kinase inhibitors incorporate pyridine and piperidine moieties. For instance, derivatives of methanone have been identified as potent cyclin-dependent kinase (CDK) inhibitors with potential applications in oncology. The aminopiperidinyl pyridinyl methanone core could serve as a novel scaffold for ATP-competitive kinase inhibitors.
-
Ion Channel Modulation: Analogs of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone have been developed as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with potential for treating pain. Additionally, 4-aminopiperidine derivatives have been investigated as N-type calcium channel blockers for the management of neuropathic pain.
-
Other CNS Targets: The structural features of the title compound make it a candidate for targeting other central nervous system (CNS) receptors, where piperidine and pyridine scaffolds are prevalent.
In Vitro Experimental Protocols
To evaluate the biological activity of the synthesized (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone, a tiered screening approach is recommended.
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This assay provides a baseline understanding of the compound's effect on cell viability.
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Kinase Inhibition Assay (Example: Generic KinaseGlo® Assay)
This protocol can be adapted for various kinases to assess the compound's inhibitory potential.
-
Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the synthesized compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., KinaseGlo®). This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.
Safety and Handling
Given the absence of specific safety data for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone, a cautious approach based on the known hazards of its constituent chemical classes is imperative.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Aminopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Commercial Availability of Starting Materials and Analogs
While (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone is not a stock item from major chemical suppliers, its key precursors are readily available.
| Compound | Potential Suppliers |
| 4-Aminopiperidine | Sigma-Aldrich, TCI, Combi-Blocks |
| tert-Butyl piperidin-4-ylcarbamate | Sigma-Aldrich, TCI, Combi-Blocks |
| Isonicotinic acid | Sigma-Aldrich, Acros Organics, Alfa Aesar |
Researchers interested in this scaffold may also consider sourcing commercially available analogs for preliminary studies. A search for "(4-amino-phenyl)-piperidin-1-yl-methanone" and similar structures on supplier websites may yield relevant compounds.
Conclusion
(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest a high potential for biological activity. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, empowering researchers to unlock its therapeutic potential. As with any novel chemical entity, a thorough and systematic investigation is key to understanding its full pharmacological profile and advancing it through the drug discovery pipeline.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Aminopyridine.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines Hazard Characterization Document.
- Echemi. (n.d.). 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.
- Cayman Chemical. (2024). Safety Data Sheet for 4-Aminopyridine.
- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
- S D Fine-Chem Limited. (n.d.). 4-aminopyridine - Safety Data Sheet.
- Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190.
- Di Mola, A., et al. (2011). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 54(17), 6095-6106.
- Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- INIS-IAEA. (n.d.). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy.
- PMC. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- MedChemExpress. (n.d.). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547)....
- BenchChem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
- ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*.
- YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
- PMC. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
- ResearchGate. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
- PubChem. (n.d.). (4-Amino-1,2,5-Oxadiazol-3-Yl)[4-(Pyridin-2-Ylmethyl)piperazin-1-Yl]methanone.
- OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
- PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone.
- Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one.
- Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine.
- ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
- Wikipedia. (n.d.). Pyridine.
Navigating the Therapeutic Potential: A Patent Landscape Analysis of 4-Amino-Piperidine Pyridine Methanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The 4-amino-piperidine pyridine methanone core represents a "privileged scaffold" in modern medicinal chemistry, a structural framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to its exploration across a wide range of therapeutic areas, from central nervous system disorders to oncology. This in-depth technical guide provides a comprehensive analysis of the patent landscape for these analogs, offering insights into key intellectual property, therapeutic applications, structure-activity relationships (SAR), and synthetic strategies. For researchers and drug development professionals, understanding this landscape is crucial for identifying opportunities for innovation, navigating potential intellectual property hurdles, and accelerating the development of novel therapeutics. The 4-aminopiperidine moiety is a common feature in a variety of therapeutic agents and is a key focus for understanding drug metabolism, particularly its interaction with cytochrome P450 enzymes like CYP3A4, which are responsible for N-dealkylation reactions.[1][2]
The Core Directive: Mapping the Intellectual Property Landscape
A thorough analysis of the patent literature reveals a focused yet expanding landscape for 4-amino-piperidine pyridine methanone analogs. Key patents highlight the development of these compounds for specific and significant therapeutic indications.
Key Patented Scaffolds and Their Therapeutic Applications
The intellectual property surrounding this scaffold is primarily concentrated on a few key therapeutic targets, with a notable emphasis on neurological and pain-related disorders.
| Core Scaffold Example | Therapeutic Application | Mechanism of Action | Key Patent Assignee (Exemplary) | Representative Patent |
| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Migraine | 5-HT1F Receptor Agonist | Eli Lilly and Company | US8697876B2 |
| (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Derivatives | Pain | TRPV4 Antagonist | Shionogi & Co., Ltd. | Bioorg. Med. Chem. 2017, 25(9), 2557-2567[3] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Cancer | Protein Kinase B (Akt) Inhibitor | Not explicitly a pyridine methanone, but a closely related scaffold with a carboxamide linker. | J. Med. Chem. 2010, 53, 5, 2070–2086[4] |
This table underscores the targeted nature of the patent filings, with companies carving out specific therapeutic niches for their proprietary compounds.
Scientific Integrity & Logic: Deconstructing the Path to Clinical Candidates
The journey from a chemical scaffold to a potential drug candidate is paved with meticulous scientific investigation. This section delves into the causality behind experimental choices, the validation of protocols, and the authoritative grounding of claims through comprehensive references.
Expertise & Experience: Causality in Experimental Design
The selection of the 4-amino-piperidine pyridine methanone scaffold is not arbitrary. The piperidine ring offers a versatile anchor for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties. The pyridine methanone linker provides a rigidified connection to a second pharmacophoric element, often an aromatic or heteroaromatic ring, which can be tailored for specific receptor interactions.
For instance, in the development of 5-HT1F agonists for migraine, the (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone structure was likely rationally designed. The 1-methylpiperidine-4-carbonyl moiety serves as a key recognition element for the 5-HT1F receptor, while the 6-aminopyridin-2-yl portion can be further modified to fine-tune potency, selectivity, and metabolic stability.
Trustworthiness: Self-Validating Systems in Protocols
The reliability of synthetic and analytical protocols is paramount in drug discovery. The patent literature often provides detailed experimental procedures that serve as a starting point for researchers. A self-validating protocol includes clear steps, specified reagents and conditions, and analytical data (e.g., NMR, MS, HPLC) to confirm the identity and purity of the synthesized compounds.
Authoritative Grounding & Comprehensive References
The claims made within patents and scientific literature are substantiated by experimental data and citations to established scientific principles. For example, the role of 5-HT1F receptor agonism in migraine treatment is a well-established concept, providing a strong rationale for the development of compounds like (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.
Visualization & Formatting: Bringing Data and Processes to Life
Data Presentation: A Comparative Look at Key Analogs
To facilitate a clear understanding of the structure-activity relationships, the following table summarizes key data for representative compounds.
| Compound ID | Structure | Target | Potency (IC50/EC50) | Key Structural Features |
| 1 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 5-HT1F | Potent Agonist | 6-amino substitution on the pyridine ring; N-methyl on the piperidine. |
| 2 | (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | TRPV4 | Potent Antagonist | Piperazine linker; additional pyridine moiety. |
| 3 | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Akt | Nanomolar Inhibitor | Pyrrolo[2,3-d]pyrimidine core; carboxamide linker.[4] |
Experimental Protocols: A Step-by-Step Guide
Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (A Key Intermediate)
This protocol is a representative example based on synthetic strategies outlined in the patent literature.
Step 1: Synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide
-
To a solution of 1-methylpiperidine-4-carboxylic acid, add thionyl chloride and diethyl amine.
-
The reaction yields N,N-diethyl-1-methylpiperidine-4-carboxamide.
Step 2: Grignard Reaction to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
-
React N,N-diethyl-1-methylpiperidine-4-carboxamide with a solution of 2,6-dibromopyridine and a Grignard reagent.
-
Follow with the addition of hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.
Step 3: Amination to yield (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
-
The bromo-intermediate is then subjected to an amination reaction to replace the bromine atom with an amino group, yielding the final product.
Note: This is a generalized procedure. Specific reaction conditions, solvents, and purification methods are detailed in the relevant patents.
Mandatory Visualization: Mapping the Path Forward
Diagram 1: General Synthetic Workflow
Caption: Synthetic route to a key 4-amino-piperidine pyridine methanone analog.
Diagram 2: Therapeutic Application Workflow
Caption: The drug discovery and development pathway for novel therapeutics.
Conclusion and Future Directions
The patent landscape for 4-amino-piperidine pyridine methanone analogs reveals a field rich with potential. While significant progress has been made in targeting specific receptors for conditions like migraine and pain, the inherent versatility of this scaffold suggests that numerous other therapeutic applications are yet to be explored. Future research will likely focus on:
-
Expansion to New Targets: Leveraging the privileged nature of the scaffold to design inhibitors for other enzyme families, such as kinases and proteases, in areas like oncology and inflammatory diseases.
-
Fine-tuning Pharmacokinetics: Optimizing drug-like properties, including metabolic stability and oral bioavailability, through targeted modifications of the piperidine and pyridine rings.
-
Novel Synthetic Methodologies: Developing more efficient and scalable synthetic routes to access a wider diversity of analogs for high-throughput screening.
For drug development professionals, a deep understanding of the existing patent landscape is the first step toward navigating this promising chemical space and ultimately delivering novel and effective therapies to patients in need.
References
- Sun, J., & Zhou, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(9), 680–685.
- Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081.
- Barlaam, B., Davies, N. L., Hancox, J. C., Heightman, T. D., Jones, C. D., McElroy, A. B., ... & Wallis, N. (2010). Discovery of 4-amino-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2070-2086.
- Hsiao, C. J., & Sun, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(9), 680-685.
- Tsuno, N., Ogino, Y., Fujii, H., Ishida, H., Asai, K., Yamane, M., ... & Imada, T. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(9), 2557-2567.
- Gualtieri, F., Dei, S., Manetti, D., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Il Farmaco, 58(8), 843-847.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Scalable Synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (also known as 1-isonicotinoylpiperidin-4-amine). This compound is a critical scaffold in medicinal chemistry, frequently serving as a linker in Rho-associated protein kinase (ROCK) inhibitors and other GPCR-targeting therapeutics.
The synthesis addresses a primary chemoselectivity challenge: differentiating between the primary amine (exocyclic) and the secondary amine (endocyclic) of the 4-aminopiperidine core. This protocol utilizes a Protection-Coupling-Deprotection strategy to ensure exclusive regioselectivity at the N1-position, delivering the target molecule in high purity (>98%) without the formation of regioisomeric byproducts.
Retrosynthetic Analysis & Strategy
The target molecule contains two nitrogen centers with distinct nucleophilicities.[1][2] Direct acylation of unprotected 4-aminopiperidine with isonicotinic acid derivatives typically yields a mixture of products, with significant acylation occurring at the more nucleophilic primary amine (N4 position).
To circumvent this, we employ tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) as the starting material. The Boc group effectively masks the primary amine, forcing the amide coupling to occur exclusively at the secondary piperidine nitrogen.
Strategic Workflow Diagram
Figure 1: Logical workflow for the regioselective synthesis of the target scaffold.[3]
Experimental Protocol
Phase 1: Regioselective Amide Coupling
Objective: Form the amide bond at the N1-piperidine position while preserving the N4-Boc protection.
Reagents:
-
Component A: Isonicotinic acid (1.0 equiv) [CAS: 55-22-1]
-
Component B: 4-(Boc-amino)piperidine (1.1 equiv) [CAS: 73874-95-0]
-
Coupling Agent: EDC·HCl (1.2 equiv) & HOBt (1.2 equiv) OR HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isonicotinic acid (10 mmol, 1.23 g) in dry DMF (20 mL).
-
Activation: Add DIPEA (30 mmol, 5.2 mL) followed by HATU (11 mmol, 4.18 g). Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Note: The solution should turn slightly yellow. If using EDC/HOBt, add HOBt first, stir for 5 min, then add EDC.
-
-
Addition: Add 4-(Boc-amino)piperidine (11 mmol, 2.20 g) in one portion.
-
Reaction: Stir the reaction mixture at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The starting acid should be consumed.
-
Workup:
-
Dilute the reaction mixture with EtOAc (100 mL).
-
Wash sequentially with saturated NaHCO₃ (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Critical: Do not wash with strong acid, as it may prematurely cleave the Boc group or protonate the pyridine ring, keeping it in the aqueous phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude tert-butyl (1-isonicotinoylpiperidin-4-yl)carbamate is usually pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
Phase 2: Deprotection & Free Base Isolation
Objective: Remove the Boc group to release the primary amine without hydrolyzing the newly formed amide bond.
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolution: Dissolve the intermediate from Phase 1 (approx. 10 mmol) in DCM (20 mL). Cool to 0°C in an ice bath.
-
Acidolysis: Slowly add TFA (10 mL) dropwise.
-
Caution: Gas evolution (isobutylene) will occur.
-
-
Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor by LCMS (mass shift: M-100).
-
Concentration: Evaporate the solvent and excess TFA under reduced pressure. The residue is the TFA salt of the target.
-
Free Base Generation (Crucial Step):
-
Dissolve the residue in a minimal amount of MeOH (5 mL).
-
Load onto a strong cation exchange (SCX) cartridge or basic alumina column.
-
Flush with MeOH to remove non-basic impurities.
-
Elute the product with 2M NH₃ in MeOH.
-
Alternative: Dissolve in DCM, wash carefully with sat. Na₂CO₃ (pH 10), dry organic layer, and concentrate.
-
-
Final Yield: Isolate (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone as an off-white solid.
Analytical Validation
Data Summary Table
| Parameter | Specification / Expected Value |
| Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| MS (ESI+) | [M+H]⁺ = 206.1 |
| ¹H NMR (DMSO-d₆) | Pyridine: δ 8.65 (d, 2H), 7.40 (d, 2H)Piperidine: δ 4.30 (br d, 1H), 3.50 (br d, 1H), 3.0-2.8 (m, 3H), 1.8-1.2 (m, 4H)Amine: δ 1.5-2.0 (br s, 2H, -NH₂) |
Reaction Scheme Visualization
Figure 2: Chemical transformation pathway highlighting the protection-deprotection sequence.[4]
Critical Control Points & Troubleshooting
-
Regioselectivity (The "Why"):
-
Primary amines are generally more nucleophilic than secondary amines. If you attempt to react isonicotinoyl chloride with unprotected 4-aminopiperidine, the major product will be the N-isonicotinoyl-4-aminopiperidine (acylation at the exocyclic nitrogen), which is the wrong isomer . The use of the Boc-protected starting material is non-negotiable for high purity [1].
-
-
Workup pH:
-
The target molecule contains a pyridine ring (pKa ~5.2) and a primary amine (pKa ~10). During the aqueous workup of the final step, the pH must be >11 to ensure both nitrogens are deprotonated and the molecule extracts into the organic phase (DCM or CHCl₃/IPA). If the pH is too low, the product remains in the water as a salt.
-
-
Alternative Coupling:
-
For large-scale (>100g) synthesis, HATU is expensive. The Acid Chloride Method can be used: Convert Isonicotinic acid to Isonicotinoyl chloride (SOCl₂, reflux), then react with 4-(Boc-amino)piperidine in DCM with Triethylamine (TEA) at 0°C [2].
-
References
-
Chemoselective Acylation: Gálvez, A. O., et al. (2017).[5] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society, 139(5), 1826-1829.
-
Piperidine Scaffold Synthesis: Zhang, Y., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978.
-
Related ROCK Inhibitor Synthesis: Feng, Y., et al. (2016). "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride." Journal of Chemical Research, 40(3), 152-155.[3]
- Boc-Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
Sources
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
Application Note: Regioselective Acylation of 4-Aminopiperidine with Isonicotinoyl Chloride
This Application Note is designed to provide a rigorous, field-validated guide for the regioselective acylation of 4-aminopiperidine with isonicotinoyl chloride. It addresses the inherent nucleophilic competition between the primary (exocyclic) and secondary (endocyclic) amines.
Executive Summary
The reaction between 4-aminopiperidine (4-AP) and isonicotinoyl chloride presents a classic challenge in chemoselectivity: distinguishing between two nucleophilic nitrogen centers. The resulting scaffolds—N-(piperidin-4-yl)isonicotinamide (Target A) and (4-aminopiperidin-1-yl)(pyridin-4-yl)methanone (Target B)—are pharmacologically distinct. Target A is a privileged pharmacophore in Rho-kinase (ROCK) inhibitors and antifungal agents, while Target B is often a synthetic impurity or specific intermediate.
This guide provides two distinct protocols:
-
Protocol A (Thermodynamic/Protected Route): Delivers the N4-acylated product (Primary Amide) with >98% regioselectivity.
-
Protocol B (Kinetic/Direct Route): Delivers the N1-acylated product (Secondary Amide) utilizing inherent nucleophilicity differences.
Mechanistic Insight & Reactivity Profile[1]
To control the reaction, one must understand the electronic landscape of 4-aminopiperidine.
Nucleophilicity vs. Basicity
-
N1 (Secondary, Cyclic): The piperidine ring nitrogen is a secondary amine.[1] In aprotic solvents (DCM, THF), it is generally more nucleophilic due to the inductive effect of the alkyl ring and higher electron density compared to the primary amine.[1]
-
N4 (Primary, Exocyclic): The primary amine is less sterically hindered but slightly less nucleophilic.[1]
The Selectivity Rule:
-
Direct Acylation: Under kinetic control (low temp, stoichiometric limiting reagent), the N1 (secondary) amine reacts first.[1]
-
Targeting N4: Because N1 is the "better" nucleophile, it must be chemically "masked" (protected) to force the reaction to N4.[1]
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of the reaction pathway based on the chosen strategy.
Figure 1: Divergent synthesis pathways. Direct reaction favors N1 (Target B), while protection strategies are required for N4 (Target A).[1]
Experimental Protocols
Protocol A: Synthesis of N-(piperidin-4-yl)isonicotinamide (Target A)
Objective: Selective acylation of the exocyclic primary amine.
Strategy: N1-Boc protection
Materials
-
Substrate: tert-Butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine) [Commercially available or prepared from 4-AP + Boc2O].[2]
-
Reagent: Isonicotinoyl chloride hydrochloride.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Step-by-Step Workflow
-
Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Base Addition: Add TEA (2.5 eq). Note: Extra base is needed to neutralize the HCl from the isonicotinoyl chloride salt.
-
Acylation: Cool the solution to 0°C. Add isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise over 15 minutes.
-
Why? Portion-wise addition prevents localized heating and ensures the Boc group remains stable.
-
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.
-
Checkpoint: The intermediate tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate should be the sole product.
-
-
Workup: Wash with saturated NaHCO₃ (2x) and brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Deprotection: Redissolve the intermediate in DCM (20 mL). Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Basify with cold 1M NaOH to pH > 10 and extract with DCM/Isopropanol (3:1) to recover the free base.
Yield: Typically 85-95% (over 2 steps).
Protocol B: Synthesis of (4-aminopiperidin-1-yl)(pyridin-4-yl)methanone (Target B)
Objective: Selective acylation of the cyclic secondary amine. Strategy: Kinetic control exploiting the superior nucleophilicity of N1.
Materials
-
Substrate: 4-Aminopiperidine (Free base).
-
Reagent: Isonicotinoyl chloride hydrochloride.
-
Base: TEA (1.0 eq only).
-
Solvent: DCM (0.1 M concentration).
Step-by-Step Workflow
-
Stoichiometry Control: Dissolve 4-aminopiperidine (1.0 eq) and TEA (1.0 eq) in DCM. Cool to -10°C .
-
Slow Addition: Dissolve isonicotinoyl chloride (0.9 eq) in DCM and add it dropwise over 1 hour via an addition funnel.
-
Critical: Using a slight deficit of the acid chloride (0.9 eq) ensures that no bis-acylation occurs. The unreacted 4-AP is easily removed later.
-
-
Quench: Immediately quench with water after addition is complete.
-
Purification: The reaction mixture will contain Target B (Major), unreacted 4-AP, and trace bis-acylated product.
-
Purification Trick: Target B has a free primary amine. Extract the organic layer with dilute citric acid (pH 4). The product (and 4-AP) will move to the aqueous phase, leaving non-basic impurities (bis-amide) in the organic phase. Then, basify the aqueous phase and extract Target B.[1]
-
Yield: Typically 60-70% (limited by statistical distribution).
Analytical Validation
Distinguishing the two isomers is critical. Use 1H NMR shifts of the piperidine ring protons.
| Feature | Target A (N4-Acylated) | Target B (N1-Acylated) |
| H4 Proton (Methine) | Significant downfield shift (~4.1 ppm) due to amide proximity. | Standard range (~2.9 ppm). |
| H2/H6 Protons (Ring N) | Standard range (~2.6-3.0 ppm). | Downfield shift (~3.5-4.5 ppm) due to amide bond, often appearing as broad rotamers.[1] |
| Mass Spectrometry | Parent Ion [M+H]+ identical. | Parent Ion [M+H]+ identical. |
| Fragmentation (MS/MS) | Loss of piperidine ring (84 Da) is rare; cleavage of amide bond dominates. | Characteristic loss of the exocyclic amine fragment.[4] |
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Bis-acylation observed | Excess acid chloride or high temperature. | Use Protocol A (Protection) for Target A. For Target B, reduce reagent to 0.8-0.9 eq and lower temp. |
| Low Yield in Protocol A | Incomplete deprotection or loss during workup. | The free amine is highly polar. Use DCM:IPA (3:1) for extraction or isolate as HCl salt. |
| Solidification/Precipitation | Isonicotinoyl chloride is not soluble in DCM. | Use the hydrochloride salt suspended in DCM; it dissolves as it reacts. Ensure vigorous stirring. |
References
-
Nucleophilicity of Diamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience. (Explains the nucleophilic hierarchy of secondary cyclic vs. primary amines).
-
Protection Strategies: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley. (Standard protocols for Boc protection/deprotection).
-
Bioactive 4-AP Derivatives: Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry.
-
Rho Kinase Inhibitor Synthesis: A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide. Journal of Chemical Research. (Analogous chemistry demonstrating protection necessity).
-
Isonicotinamide Crystallography: Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica. (Structural characterization of isonicotinamides).
Sources
Application Note: Strategic Boc-Deprotection of 1-Isonicotinoyl-4-(tert-butoxycarbonylamino)piperidine
Abstract & Scope
This technical guide outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-isonicotinoyl-4-(tert-butoxycarbonylamino)piperidine . Unlike simple aliphatic amines, this substrate contains a basic pyridine ring (isonicotinoyl moiety) and a tertiary amide, requiring specific attention to acid stoichiometry, salt formation, and product isolation.
This guide prioritizes HCl-mediated deprotection (Method A) for scalability and ease of isolation, while providing TFA-mediated deprotection (Method B) for rapid, small-scale medicinal chemistry applications.
Chemical Strategy & Mechanistic Insight
Substrate Analysis
The starting material presents three distinct chemical features:
-
Boc-Carbamate: Acid-labile (Target for deprotection).[1][2][3][4]
-
Pyridine Nitrogen: Basic (
). Will protonate immediately upon acid addition. -
Isonicotinamide Linkage: Electron-deficient amide. Generally stable to standard acidolysis conditions at room temperature, but requires monitoring for hydrolysis under forcing conditions (high heat/concentration).
The Stoichiometry Trap
A common failure mode in this reaction is under-dosing the acid. The pyridine nitrogen acts as an internal "base sponge."
-
Stoichiometry Requirement: You must supply enough acid to protonate the pyridine ring AND catalyze the Boc removal.
-
Recommendation: Use
5.0 equivalents of acid.-
1 eq: Neutralizes the pyridine.
-
1 eq: Protonates the carbamate to drive the reaction.
-
Excess: Maintains reaction rate and ensures complete conversion.
-
Reaction Mechanism
The reaction proceeds via an
Figure 1: Mechanistic pathway emphasizing the dual protonation requirement.
Experimental Protocols
Method A: HCl in Dioxane (Preferred for Scale-Up)
Rationale: This method precipitates the product as a bis-hydrochloride salt, allowing for isolation by simple filtration. It avoids the formation of hygroscopic trifluoroacetate salts and the environmental burden of TFA.
Materials:
-
Substrate: 1-isonicotinoyl-4-(tert-butoxycarbonylamino)piperidine
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)
-
Solvent: 1,4-Dioxane (or MeOH for solubility adjustment)
-
Wash Solvent: Diethyl ether or MTBE
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in 1,4-dioxane (5 mL per gram of substrate).
-
Note: If solubility is poor, add minimal Methanol (MeOH) dropwise until clear.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in Dioxane (5.0 – 10.0 equiv).
-
Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C) for 2–4 hours.
-
Visual Check: A white precipitate (the product salt) typically forms within 30 minutes.
-
-
Monitoring: Monitor by HPLC or TLC.
-
TLC Tip: Stain with Ninhydrin (free amine turns blue/purple). UV visualization alone may be misleading due to the pyridine ring dominating the absorption.
-
-
Isolation:
-
Dilute the slurry with excess diethyl ether or MTBE (2x reaction volume) to maximize precipitation.
-
Filter the solid using a sintered glass funnel.
-
Wash the cake with diethyl ether (3x).
-
-
Drying: Dry the solid under vacuum (40°C) to remove traces of dioxane and HCl.
-
Yield: Typically >90% as the dihydrochloride salt.
-
Method B: TFA / DCM (Preferred for Screening/MedChem)
Rationale: Rapid kinetics and high solubility. Best when the product will be purified via reverse-phase HPLC immediately or when the HCl salt is too hygroscopic.
Protocol:
-
Dissolution: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (Volume ratio: 1:4 TFA:DCM).
-
Example: For 4 mL DCM, add 1 mL TFA.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Workup:
-
Concentrate the mixture in vacuo (Rotavap).
-
Azeotrope: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 3x) to remove excess TFA.
-
-
Result: The product is obtained as a thick oil or gum (bis-trifluoroacetate salt).
Purification & Analysis
Salt vs. Free Base
The choice of final form dictates the stability and solubility.
| Feature | Dihydrochloride Salt (Method A) | Free Base |
| State | White Solid (Stable) | Oil or Amorphous Solid |
| Solubility | Water, MeOH, DMSO | DCM, EtOAc, organic solvents |
| Stability | High (Indefinite shelf life) | Moderate (Amine may oxidize) |
| Use Case | Storage, formulation, biological assay | Next synthetic step (e.g., amide coupling) |
Free-Basing Protocol (If required)
If the next step requires a nucleophilic amine:
-
Dissolve the salt in minimal water.
-
Adjust pH to >10 using saturated
or 1N NaOH. -
Extract exhaustively with DCM/Isopropanol (3:1 ratio) or Chloroform. Note: Simple EtOAc extraction is often insufficient for polar aminopiperidines.
-
Dry over
and concentrate.
Troubleshooting Guide
Decision Workflow
Figure 2: Troubleshooting logic for incomplete deprotection.
Common Issues
-
Gummy Precipitate: If Method A yields a sticky gum instead of a powder, add a small amount of MeOH to dissolve it, then slowly add Et2O with rapid stirring to induce crystallization.
-
Ester Hydrolysis: If the reaction is left for >24h or heated, the amide bond (isonicotinoyl) is robust, but side reactions can occur. Adhere to the 2-4 hour window.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
- Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Current Organic Chemistry, 2004. (Context on amide stability).
-
Organic Chemistry Portal. "Boc Protecting Group." (General mechanisms and stability data). [Link]
- Strazzolini, P. et al. "Scavengers in the Boc-deprotection." Tetrahedron Letters, 2008. (Context on cation scavenging, though noted as less critical for pyridine systems).
Sources
Application Note: Solid-Phase Synthesis of Pyridine-4-yl-methanone Piperidine Libraries for Drug Discovery
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The pyridine-4-yl-methanone substituent, in particular, has been identified as a key pharmacophore in various biologically active compounds, including agonists and antagonists for G-protein coupled receptors (GPCRs) and inhibitors of various enzymes. The combination of these two moieties presents a promising avenue for the discovery of novel therapeutics.
Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the generation of large and diverse libraries of small molecules for high-throughput screening.[1] By anchoring the growing molecule to a solid support, purification is simplified to a series of filtration and washing steps, enabling the use of excess reagents to drive reactions to completion and facilitating automation. This application note provides a detailed protocol for the solid-phase synthesis of a library of pyridine-4-yl-methanone piperidine derivatives, leveraging the robust and versatile Wang resin. The described methodology allows for the introduction of diversity at two key positions, enabling the exploration of a broad chemical space.
Scientific Rationale and Workflow Overview
The synthetic strategy is centered around the construction of the target molecules on a solid support, with the piperidine ring serving as the core scaffold. The synthesis commences with the immobilization of a suitably protected piperidine derivative onto Wang resin. Subsequent acylation with a pyridine-4-carboxylic acid derivative, followed by cleavage from the resin, yields the desired products. Diversity is introduced through the use of a variety of substituted piperidine and pyridine-4-carboxylic acid building blocks.
The choice of Wang resin is predicated on its compatibility with Fmoc-based solid-phase synthesis and its susceptibility to cleavage under moderately acidic conditions, which is well-tolerated by the target compounds.[2] For the crucial amide bond formation between the resin-bound piperidine and the pyridine-4-carboxylic acid, a highly efficient coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is employed. HATU is known for its rapid reaction rates and its ability to minimize racemization, particularly with sterically hindered or electron-deficient coupling partners like heterocyclic carboxylic acids.[3][4][5]
The overall workflow can be visualized as a three-stage process:
-
Immobilization: Attachment of a protected piperidine building block to the Wang resin.
-
Elongation and Diversification: Acylation of the resin-bound piperidine with a pyridine-4-carboxylic acid derivative.
-
Cleavage and Purification: Release of the final product from the solid support and subsequent purification.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | Synthesis Grade | Aapptec, Sigma-Aldrich, or equivalent |
| N-Boc-piperidine-4-carboxylic acid | ≥98% | Commercially available[6][7] |
| Isonicotinic acid | ≥99% | Commercially available[8][9][10] |
| HATU | ≥98% | Aapptec, Bachem, or equivalent[11][12] |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich or equivalent |
| Piperidine | Synthesis Grade | Sigma-Aldrich or equivalent |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich or equivalent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich or equivalent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich or equivalent |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich or equivalent |
Protocol 1: Loading of N-Boc-piperidine-4-carboxylic acid onto Wang Resin
This protocol describes the initial attachment of the piperidine scaffold to the solid support.
-
Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-piperidine-4-carboxylic acid (2.5 mmol, 2.5 equiv.) and HATU (2.5 mmol, 2.5 equiv.) in anhydrous DMF (10 mL). Add DIPEA (5.0 mmol, 5.0 equiv.) and stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Gently agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group (if an Fmoc-protected amino acid were used for a test loading) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. For Boc-protected compounds, gravimetric analysis after thorough drying is a common method.
Protocol 2: N-Boc Deprotection
This step removes the Boc protecting group from the piperidine nitrogen, preparing it for the subsequent acylation.
-
Resin Swelling: Swell the N-Boc-piperidine-functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.
-
Deprotection: Prepare a solution of 20% TFA in DCM (v/v). Add this solution (10 mL) to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin sequentially with DCM (3 x 10 mL), 10% DIPEA in DCM (v/v) (2 x 10 mL) to neutralize the resin, DCM (3 x 10 mL), and DMF (3 x 10 mL).
Protocol 3: Acylation with Isonicotinic Acid
This is the key step where the pyridine-4-yl-methanone moiety is introduced.
-
Resin Preparation: Use the deprotected piperidine-functionalized resin from Protocol 2.
-
Activation of Isonicotinic Acid: In a separate flask, dissolve isonicotinic acid (3.0 mmol, 3.0 equiv.) and HATU (3.0 mmol, 3.0 equiv.) in anhydrous DMF (10 mL). Add DIPEA (6.0 mmol, 6.0 equiv.) and stir the solution for 10 minutes at room temperature.
-
Coupling: Add the activated isonicotinic acid solution to the resin. Gently agitate the mixture at room temperature for 6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 4: Cleavage from Wang Resin
This final step releases the target molecule from the solid support.
-
Resin Preparation: Place the dried resin from Protocol 3 in a cleavage vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.[13][14] Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation and Isolation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product. Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative HPLC to obtain the final pyridine-4-yl-methanone piperidine derivative.
Library Generation: A Diversity-Oriented Approach
The presented protocol can be readily adapted for the creation of a diverse library of pyridine-4-yl-methanone piperidines by employing a "mix-and-split" or parallel synthesis strategy.[15] Diversity can be introduced at two key points:
-
R1 Diversity (Piperidine Scaffold): A variety of commercially available substituted N-Boc-piperidine-4-carboxylic acids can be used in Protocol 1. This allows for the exploration of different substitution patterns on the piperidine ring.
-
R2 Diversity (Pyridine Moiety): A range of substituted pyridine-4-carboxylic acids can be utilized in Protocol 3. This enables the investigation of the electronic and steric effects of substituents on the pyridine ring.
Below is a table of exemplary, commercially available building blocks that can be used to generate a focused library.
| Piperidine Building Blocks (R1 Diversity) | Pyridine Building Blocks (R2 Diversity) |
| N-Boc-piperidine-4-carboxylic acid | Isonicotinic acid |
| N-Boc-3-methylpiperidine-4-carboxylic acid | 2-Methylisonicotinic acid |
| N-Boc-3,3-dimethylpiperidine-4-carboxylic acid | 2-Chloroisonicotinic acid |
| N-Boc-3-phenylpiperidine-4-carboxylic acid | 2-Methoxyisonicotinic acid |
Data Presentation and Visualization
Workflow Diagram
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the solid-phase synthesis of pyridine-4-yl-methanone piperidine libraries.
Key Reaction Scheme
The core chemical transformations are illustrated below:
Caption: Key chemical transformations in the solid-phase synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of pyridine-4-yl-methanone piperidine libraries. The described methodology is robust, efficient, and amenable to diversity-oriented synthesis, making it a valuable tool for researchers in drug discovery and medicinal chemistry. By leveraging the advantages of solid-phase chemistry and employing readily available building blocks, this protocol facilitates the rapid generation of novel compound libraries for biological screening, ultimately accelerating the identification of new therapeutic leads.
References
-
Nilsson, J. W., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 3(6), 546-553. [Link][16]
-
Hartley, R. C. (2006). Stereodivergent diversity oriented synthesis of piperidine alkaloids. European Journal of Organic Chemistry, 2006(22), 4998-5001. [Link][17]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link][14]
-
DC Fine Chemicals. (n.d.). 1-Boc-piperidine-4-carboxylic acid. [Link][6]
-
DiVA. (2005). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold. [Link][18]
-
Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. [Link]
-
Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In P. H. Toy & Y. Lam (Eds.), Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications (pp. 131-156). John Wiley & Sons, Inc. [Link][15]
-
ResearchGate. (n.d.). Structures of the representative members of our piperidine-based library... [Link][19]
-
Aapptec. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid. [Link][20]
-
ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. [Link][21]
-
University of Bristol. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. [Link][1]
-
Google Patents. (n.d.). US3586678A - Isonipecotic acid derivatives. [22]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link][23]
-
PubMed. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460-2471. [Link][24]
-
SciSpace. (2011). Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link][25]
-
Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. [26]
-
New Journal of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(3), 1466-1478. [Link][27]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 84358-13-4 Cas No. | Piperidine-4-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. Isonicotinic Acid | SIELC Technologies [sielc.com]
- 9. Isonicotinic acid, 25 g, CAS No. 55-22-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 10. Isonicotinic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 18. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. US3586678A - Isonipecotic acid derivatives - Google Patents [patents.google.com]
- 23. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 24. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 27. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone
Executive Summary: The Chemical Challenge
You are attempting to purify (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone . To successfully isolate this compound, you must understand its ionization state.
-
Primary Amine (Piperidine C4): Highly basic (
). At standard HPLC pH (2–7), this is fully protonated ( ). -
Pyridine Nitrogen: Moderately basic (
). -
Amide Linker: Neutral.
The Problem: The protonated primary amine acts as a cation, undergoing strong ion-exchange interactions with residual silanols (
This guide provides two validated pathways: High-pH Reversed-Phase (Recommended) and Low-pH Ion-Pairing (Alternative) .
Module 1: Method Development Strategy
Interactive Decision Matrix
Use this logic flow to select the correct stationary phase and mobile phase for your available equipment.
Figure 1: Decision matrix for selecting the purification strategy based on column pH stability.
Module 2: Troubleshooting & FAQs
Q1: Why is my peak tailing severely (Asymmetry > 2.0)?
Diagnosis: This is the "Silanol Effect."
Your molecule contains a primary amine. On standard silica columns at neutral or mildly acidic pH (pH 3–7), residual silanols on the column surface are ionized (
Corrective Action:
-
The High pH Fix (pH > 10): Switch to a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini). Use 10mM Ammonium Hydroxide.
-
The Low pH Fix (pH < 2.5): If you must use a standard column, add 0.1% Trifluoroacetic Acid (TFA) .
Q2: I see "Ghost Peaks" or carryover in the next blank injection.
Diagnosis: The basic amine is sticking to the injector needle, valve seals, or stainless steel tubing surfaces.
Corrective Action:
-
Needle Wash: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid is required to solubilize the basic residue off the needle.
-
Passivation: If the system is old, flush with 30% Phosphoric acid (remove column first!) to remove iron oxide sites that bind pyridines.
Q3: My retention time shifts significantly between runs.
Diagnosis: pH instability.
Because your molecule has two ionizable groups (Pyridine
Corrective Action:
-
Lock the pH: Move away from the
. Run at pH 2.0 (fully protonated) or pH 10.5 (fully deprotonated). Never run at pH 5–7 for this molecule.
Module 3: Validated Experimental Protocols
Protocol A: High-pH Purification (Recommended)
Best for: High loading capacity, obtaining the "Free Base" form.
| Parameter | Setting |
| Column | Hybrid Silica C18 (e.g., XBridge BEH C18), 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjust to pH 10.5 with |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | 5% B to 60% B over 15 minutes (Slope depends on column dimensions) |
| Flow Rate | Optimized for column ID (e.g., 20 mL/min for 19mm Prep) |
| Detection | UV at 254 nm (Pyridine |
Protocol B: Low-pH Ion Pairing (Alternative)
Best for: Older silica columns, obtaining the "TFA Salt" form.
| Parameter | Setting |
| Column | Base-Deactivated C18 (e.g., Zorbax StableBond C18) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0% B to 40% B over 20 minutes (Compound is more polar at low pH) |
| Note | TFA is difficult to remove. Lyophilization will leave the TFA salt. |
Module 4: Mechanism of Action (Visualized)
The following diagram explains the "Silanol Shielding" mechanism required for your specific molecule.
Figure 2: Mechanistic comparison of amine behavior at neutral vs. high pH.
References
-
Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Retrieved February 16, 2026, from [Link]
-
Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved February 16, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminopyridine (Compound Summary).[5] National Library of Medicine. Retrieved February 16, 2026, from [Link]
Sources
Technical Support Center: Optimizing HATU Coupling for Pyridine Carboxylic Acids and Amines
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for navigating the intricacies of HATU-mediated amide bond formation, specifically when working with pyridine carboxylic acids and amines. These substrates, while common in pharmaceutical and materials science, present unique challenges due to the electronic nature and basicity of the pyridine ring. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research and development.
Section 1: Foundational Principles & Core FAQs
Before troubleshooting, a firm grasp of the HATU mechanism is essential. Understanding how it works is the first step to understanding why it sometimes fails.
Q1: What is the fundamental mechanism of HATU-mediated coupling?
A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is not a direct catalyst but a highly efficient activating agent. The process occurs in a distinct sequence of steps.[1]
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[2]
-
Activation: This carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[3][4]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step is crucial, as it forms the key OAt-active ester and releases tetramethylurea as a byproduct.[4]
-
Amide Bond Formation: The amine nucleophile attacks the activated ester, forming the desired amide bond. The 7-azabenzotriazole moiety (HOAt) is an excellent leaving group, and the pyridine nitrogen within it is thought to provide a neighboring group effect, which stabilizes the transition state and accelerates the reaction.[4][5]
This entire process is designed to convert the hydroxyl of the carboxylic acid into a much better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[1]
Caption: The stepwise mechanism of HATU activation and coupling.
Section 2: Troubleshooting Guide for Pyridine Substrates
Pyridine-containing molecules introduce specific challenges. The ring nitrogen is both Lewis basic and nucleophilic, and the ring itself is electron-deficient.[6] This section addresses problems arising from these properties.
Q2: My reaction has failed or the yield is very low. What are the first things I should check?
A2: When a HATU coupling with a pyridine substrate fails, a systematic check of the basics is the most efficient path to a solution.
-
Reagent & Solvent Quality: This is the most common point of failure. HATU chemistry is extremely sensitive to water.[7] Ensure your solvent (typically DMF) is anhydrous and that your starting materials are dry. Hygroscopic reagents like DIPEA should be freshly distilled or from a recently opened bottle.
-
Base Selection: Are you using a non-nucleophilic, sterically hindered base? Bases like DIPEA or triethylamine (TEA) are standard.[8] Using a nucleophilic base like pyridine itself is a critical error, as it can compete with your desired amine nucleophile.[7][9]
-
Order of Addition: Did you perform a "pre-activation" step? The recommended procedure is to stir the carboxylic acid, base, and HATU together for 15-30 minutes before adding the amine.[7][10] This allows the OAt-active ester to form without the amine present, preventing side reactions.
Q3: I see a significant side product with a mass corresponding to my amine plus ~96 Da. What is it and how do I prevent it?
A3: This is the classic sign of guanidinylation . It occurs when your amine directly attacks the guanidinium carbon of the HATU reagent instead of the activated carboxylic acid.[11][12] This caps your amine, rendering it unreactive, and is a common cause of low yields.
Cause: This side reaction is favored when a free amine is present before the carboxylic acid is fully activated. It is particularly problematic if you add HATU last to a mixture of the acid and amine.[13][14]
Solutions:
-
Strict Pre-activation: The most effective solution is to ensure the complete formation of the OAt-active ester before the amine is introduced. Mix the pyridine carboxylic acid, HATU, and base in DMF and stir for at least 15 minutes at room temperature before adding the amine.[7][9]
-
Choice of Base: While DIPEA is common, highly hindered and less basic amines like 2,4,6-collidine or even weaker bases can sometimes suppress guanidinylation.[15]
-
Stoichiometry: Avoid using a large excess of HATU. A stoichiometry of 1.0-1.2 equivalents is generally sufficient.[14][16]
Caption: Correct vs. incorrect order of addition in HATU couplings.
Q4: The reaction is sluggish or stalls completely, even with pre-activation. What's happening?
A4: This often points to issues with the inherent reactivity of your specific pyridine substrates.
-
Poor Solubility: Pyridine carboxylic acids can have poor solubility in common solvents like DCM.[7] The formation of the DIPEA salt should improve this. If solubility remains an issue, switching to a more polar aprotic solvent like DMF or NMP is highly recommended.[7][17]
-
Electron-Deficient Acid: If the pyridine ring is substituted with strong electron-withdrawing groups, the carboxylate may be less nucleophilic, slowing its initial attack on HATU. In this case, slightly elevated temperatures (e.g., 40-60 °C) after the addition of the amine can sometimes drive the reaction to completion.[18]
-
Steric Hindrance: If either the carboxylic acid (e.g., substitution at the 2-position of the pyridine ring) or the amine is sterically bulky, the reaction rate will be significantly lower. HATU is generally superior to other reagents for hindered couplings, but it is not immune to steric effects.[17][19] Extended reaction times (up to 24-48 hours) may be necessary.[20]
Q5: Can the pyridine nitrogen itself cause problems?
A5: Yes. The lone pair on the pyridine nitrogen can interfere in several ways.[6]
-
Acid-Base Interaction: The pyridine nitrogen can be protonated by the carboxylic acid, especially if the acid is particularly strong. This prevents the formation of the carboxylate needed to initiate the reaction. This is why using at least 2 equivalents of an external base like DIPEA is critical: one to deprotonate the carboxylic acid and one to neutralize the pyridine nitrogen (and any HCl or TFA salts from previous steps).
-
N-Oxide Formation: While less common with HATU itself, oxidative side reactions can occur under certain conditions. If you suspect this, ensure your reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Protecting Groups: For particularly sensitive or complex syntheses, protecting the pyridine nitrogen as an N-oxide or a borane complex can be a valid strategy to temporarily mask its basicity, though this adds extra steps to the synthesis.[6]
Section 3: Optimized Experimental Protocols
Adherence to a validated protocol is key to reproducibility.
Protocol 1: Standard HATU Coupling of a Pyridine Carboxylic Acid
This protocol assumes standard reactivity and utilizes the critical pre-activation step.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine carboxylic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) in a single portion. Stir the mixture for 15-20 minutes at room temperature. The solution may change color.
-
Coupling: Add the amine (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl or citric acid) to remove excess base and base-soluble byproducts, followed by aqueous base (e.g., saturated NaHCO₃) to remove unreacted acid and HOAt, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Troubleshooting a Difficult or Low-Yielding Coupling
-
Rigorous Drying: Dry your flask and stir bar in an oven overnight. Dry starting materials under high vacuum for several hours. Use anhydrous DMF from a sealed bottle.
-
Reagent Stoichiometry: Increase the equivalents of reagents slightly. Use HATU (1.2 eq), the amine (1.2 eq), and DIPEA (3.0 eq).
-
Pre-activation: Extend the pre-activation time to 30 minutes.
-
Temperature Variation: After adding the amine, stir at room temperature for 1 hour. If monitoring shows little conversion, slowly warm the reaction to 40-50 °C and hold for 2-6 hours.
-
Alternative Base/Solvent: If failure persists, consider switching the base to 2,4,6-collidine or the solvent to NMP.
Section 4: Data & Quick Reference Tables
Table 1: Base Selection for HATU Couplings
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |
| DIPEA (Hünig's Base) | ~10.8 | Standard Choice. Highly hindered, non-nucleophilic. |
| Triethylamine (TEA) | ~10.7 | Less hindered than DIPEA; can be slightly nucleophilic in some cases. |
| 2,4,6-Collidine | ~7.4 | More hindered and less basic than DIPEA. Useful for sensitive substrates to minimize side reactions. |
| N-Methylmorpholine (NMM) | ~7.4 | A common, non-nucleophilic base often used in peptide synthesis. |
| Pyridine | ~5.2 | AVOID. Nucleophilic and can lead to unwanted side reactions.[9] |
Table 2: Solvent Selection Guide
| Solvent | Properties | Suitability for Pyridine Substrates |
| DMF | Polar Aprotic | Gold Standard. Excellent solvating power for polar substrates and reagents.[17] |
| NMP | Polar Aprotic | Similar to DMF, higher boiling point. Good for reactions requiring heating. |
| DCM | Apolar Aprotic | Can be used, but solubility of pyridine carboxylic acids may be limited.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Viable, but generally less effective at solvating all components than DMF. |
| 2-MeTHF / Ethyl Acetate | Moderate Polarity | Evaluated as "greener" alternatives; can be effective but may require optimization.[21] |
Table 3: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | Wet reagents/solvent; Incorrect base (e.g., pyridine); Poor solubility. | Use anhydrous conditions; Switch to DIPEA/Collidine; Change solvent to DMF/NMP. |
| Low Yield | Incomplete reaction; Guanidinylation side product; Insufficient base. | Extend reaction time/gently heat; Implement strict pre-activation; Use 2-3 eq of base. |
| Guanidinylation | Amine attacks HATU; No pre-activation step. | Pre-activate acid with HATU for 15-30 min before adding amine. |
| Multiple Spots on TLC | Side reactions; Degradation. | Run under inert atmosphere; Use a less basic/more hindered base; Avoid high temperatures if possible. |
References
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
-
HATU. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma. Retrieved February 15, 2026, from [Link]
-
HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. Retrieved February 15, 2026, from [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). Organic Chemistry Research. Retrieved February 15, 2026, from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved February 15, 2026, from [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N -dimethylformamide. (2012, December 19). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved February 15, 2026, from [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
How to get a better yield from the HATU reaction experiment? (2022, April 21). ResearchGate. Retrieved February 15, 2026, from [Link]
-
HATU coupling - limited solvent compatibility. (2018, May 30). Reddit. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. nbinno.com [nbinno.com]
- 18. d-nb.info [d-nb.info]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Handling hygroscopic HCl salts of aminopiperidine derivatives
A Senior Application Scientist's Guide to Handling Hygroscopic Hydrochloride Salts of Aminopiperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopiperidine derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges posed by the hygroscopic nature of their hydrochloride (HCl) salts. As Senior Application Scientists, we combine established scientific principles with field-proven experience to ensure the integrity and reproducibility of your experiments.
The Challenge: Understanding Hygroscopicity in Amine HCl Salts
Aminopiperidine derivatives are crucial scaffolds in medicinal chemistry.[1][2] To enhance their stability and aqueous solubility for pharmaceutical applications, they are commonly converted into hydrochloride salts.[1][3] However, this salt formation often introduces a significant experimental challenge: hygroscopicity.
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][5] For HCl salts of aminopiperidine derivatives, this is not a trivial issue. Absorbed water can act as a plasticizer, lowering the glass transition temperature and potentially leading to unwanted phase transitions from a stable crystalline form to a less stable amorphous state, or even deliquescence, where the solid dissolves in the absorbed water.[5][6][7] This can have profound consequences on the material's physicochemical properties, including:
-
Inaccurate Weighing: The continuous uptake of water leads to unstable and erroneous mass measurements.[8]
-
Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the active pharmaceutical ingredient (API).[9][10][11]
-
Altered Physical Properties: Moisture can induce caking, clumping, and poor flowability, which complicates handling and formulation processes.[9][12]
-
Compromised Experimental Results: Inaccurate compound concentration due to unaccounted water content can lead to non-reproducible biological or chemical assay results.
This guide will equip you with the knowledge and practical techniques to mitigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My weight for the aminopiperidine HCl salt is constantly increasing on the analytical balance. How can I get an accurate measurement?
Root Cause: This is the classic sign of a hygroscopic compound absorbing atmospheric moisture.[8] The longer the compound is exposed to the ambient air, the more water it will absorb, leading to a continuously drifting weight reading.
Solution:
-
Minimize Exposure Time: Work efficiently. Have all your necessary equipment (spatula, weighing boat/paper, receiving flask) ready before opening the compound's container. The goal is to minimize the time the compound is exposed to the atmosphere.[13]
-
Use "Weighing by Difference": This is the most reliable method for hygroscopic solids.[14] Instead of taring the weighing vessel and adding the compound to it, you measure the mass of the sealed container with the compound, transfer the desired amount to your reaction vessel, and then re-weigh the sealed container. The difference in mass is the amount of compound you have transferred.
dot
Caption: Workflow for Weighing by Difference.
-
Controlled Environment: For highly sensitive compounds or when high accuracy is paramount, weighing should be performed in a controlled environment like a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) or a balance enclosure with a desiccant.[15][16][17]
Question 2: I prepared a stock solution of my compound, but the concentration seems to be lower than expected in my assay. What could be the cause?
Root Cause: If you weighed the hygroscopic solid without accounting for absorbed water, a portion of the weighed mass is actually water. This leads to a lower-than-calculated concentration of your active compound.
Solution:
-
Determine Water Content: Before preparing a stock solution for critical applications, it is best to determine the water content of your solid. This can be done using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA).[18] The determined water content can then be used to correct the mass of the compound needed for your solution.
-
Prepare Stock from the Entire Batch: For smaller quantities, a practical approach is to dissolve the entire contents of a freshly opened vial to make a concentrated stock solution.[13] This avoids repeated exposure of the solid to the atmosphere. You can then determine the precise concentration of this stock solution using a quantitative analytical method (e.g., qNMR, HPLC with a standard) before making further dilutions.
Question 3: My aminopiperidine HCl salt, which was a fine powder, has become clumpy and difficult to handle. Can I still use it?
Root Cause: This is a clear indication of moisture uptake.[4][12] The absorbed water forms liquid bridges between particles, leading to caking and clumping. While the compound may still be usable, its integrity must be verified.
Solution:
-
Drying the Compound: You can attempt to dry the material. The appropriate method depends on the thermal stability of your specific derivative.
-
Vacuum Oven: Drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) is a common and effective method.[19][20] The vacuum helps to remove water without requiring high temperatures that could cause degradation.
-
Desiccator: Placing the compound in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate) can also remove absorbed water over time.[6][21]
dot
Caption: Methods for drying hygroscopic compounds.
-
-
Purity Re-analysis: After drying, it is crucial to re-analyze the compound's purity (e.g., by LC-MS or NMR) to ensure that no degradation has occurred during the moisture exposure or the drying process itself.
Frequently Asked Questions (FAQs)
Q: What is the best way to store my aminopiperidine HCl salt? A: Storage conditions are critical to maintaining the integrity of your compound. The best practice is to store it in a tightly sealed container, preferably with a cap that has a chemically inert liner.[6] For added protection, this primary container can be placed inside a secondary container, such as a heat-sealed foil bag, along with a desiccant pouch.[21] For long-term storage, a desiccator or a dry box is highly recommended.[6][20]
| Storage Method | Level of Protection | Best For |
| Tightly Sealed Vial | Good | Short-term, frequent use |
| Sealed Vial + Desiccant Pouch | Better | Medium-term storage |
| Desiccator | Excellent | Long-term storage, sensitive compounds |
| Inert Atmosphere (Glovebox) | Ultimate | Highly sensitive, anhydrous reactions |
Q: Can I use a standard lab dehumidifier to control humidity in the weighing area? A: While a room dehumidifier can lower the ambient humidity, it may not be sufficient for highly hygroscopic materials and can create air currents that disturb an analytical balance.[18] A more localized and effective solution is a balance draft shield with a desiccant placed inside, or a dedicated glove bag/box.[16][18]
Q: How does the "deliquescence point" relate to my compound? A: Deliquescence is an extreme form of hygroscopicity where a solid absorbs so much moisture from the air that it dissolves and forms a liquid solution.[6][22] The "deliquescence point" is the specific relative humidity at which this occurs for a given substance at a certain temperature. If the ambient humidity in your lab is above this point, your compound will appear to "melt." Storing the compound in an environment with humidity well below this critical value is essential.
Q: I need to perform an anhydrous reaction. Is drying the aminopiperidine HCl salt in a vacuum oven sufficient? A: For strictly anhydrous reactions, drying in a vacuum oven is a good first step, but may not be sufficient to remove all trace water. After oven drying, the compound should be transferred directly to an inert atmosphere glovebox for storage and handling.[17] Alternatively, if the compound is stable, it can be co-evaporated with an anhydrous solvent like toluene to azeotropically remove residual water before being placed under high vacuum. Always use freshly distilled anhydrous solvents for the reaction itself.
Protocols
Protocol 1: Weighing a Hygroscopic Aminopiperidine HCl Salt by Difference
-
Preparation: Place your sealed vial containing the aminopiperidine HCl salt, a clean spatula, and your reaction vessel near the analytical balance.
-
Initial Weighing: Place the closed vial on the tared balance pan. Record the stable mass to four decimal places (Mass 1).
-
Transfer: Remove the vial from the balance. Working quickly, open the vial, and use the spatula to transfer an estimated amount of the solid into your reaction vessel. Do not try to hit an exact target weight during this step.
-
Final Weighing: Immediately and securely close the vial. Place it back on the same tared balance. Record the new stable mass (Mass 2).
-
Calculation: The exact mass of the compound transferred is Mass 1 - Mass 2.[14]
Protocol 2: Drying a Clumped Aminopiperidine HCl Salt
-
Safety: Perform this procedure in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Sample Preparation: Transfer the clumped solid into a clean, dry flask or watch glass. If the clumps are large, they can be gently broken up with a spatula to increase the surface area.
-
Vacuum Oven Drying: Place the sample in a vacuum oven. Ensure the oven is connected to a vacuum pump with a cold trap.
-
Drying Conditions: Begin pulling a vacuum. Once a stable vacuum is achieved, set the oven to a moderate temperature (e.g., 40 °C). Note: Consult the compound's data sheet for any temperature sensitivities.
-
Duration: Dry for several hours (e.g., 4-12 hours) or until a constant weight is achieved (if weighing periodically).
-
Cooling: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is warm can cause it to rapidly reabsorb moisture from the incoming air.
-
Storage: Immediately transfer the dried, free-flowing powder to a desiccator for storage.
References
-
Weighing by Difference - YouTube. (2017). Available at: [Link]
-
Drying Process in Pharmaceutical Technology. Scribd. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Tips & Tricks: Weighing. University of Rochester, Department of Chemistry. Available at: [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. (2008). Available at: [Link]
-
Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society. (1940). Available at: [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (2022). Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. (2019). Available at: [Link]
-
Hygroscopic chemical...how to deal with? Protocol Online. (2010). Available at: [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. (2017). Available at: [Link]
-
How to Store Reagents. University of Rochester, Department of Chemistry. Available at: [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. (2025). Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. (2022). Available at: [Link]
-
How do you handle hygroscopic salts? HepatoChem. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. DR-NTU, Nanyang Technological University. (2022). Available at: [Link]
-
How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? ResearchGate. (2016). Available at: [Link]
-
Moisture-induced phase separation and recrystallization in amorphous solid dispersions. (2018). Available at: [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. (2025). Available at: [Link]
-
The effects of moisture on pharmaceutical amorphous solid dispersion systems. Purdue University. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. (2022). Available at: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. (2023). Available at: [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry. (2018). Available at: [Link]
-
PROPERTIES OF SALTS. FCT EMIS. Available at: [Link]
-
Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. ResearchGate. (2019). Available at: [Link]
-
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... PubMed. (2014). Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents... MDPI. (2017). Available at: [Link]
-
Dynamic Vapor Sorption for the Determination of Moisture-Induced Glass Transition in an Amorphous Pharmaceutical. News-Medical. (2023). Available at: [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. (2025). Available at: [Link]
- Isolation and purification of quaternary ammonium salts. Google Patents.
-
Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. (2022). Available at: [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. (2022). Available at: [Link]
-
Organic deliquescence: organic vapor-induced dissolution of molecular salts. RSC Advances. (2022). Available at: [Link]
-
Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019). Available at: [Link]
-
Base strengths of amine-amine hydrochloride systems in toluene. (1970). Available at: [Link]
- Method for producing optically active 3-aminopiperidine or salt thereof. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ibisscientific.com [ibisscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. news-medical.net [news-medical.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. tandfonline.com [tandfonline.com]
- 11. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. hepatochem.com [hepatochem.com]
- 17. researchgate.net [researchgate.net]
- 18. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 19. scribd.com [scribd.com]
- 20. How To [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. fctemis.org [fctemis.org]
Validation & Comparative
In Vitro Metabolic Stability of Isonicotinoyl-Aminopiperidine Scaffolds: A Comparative Technical Guide
Executive Summary: The Scaffold at a Glance
The isonicotinoyl-aminopiperidine scaffold represents a privileged structural motif in modern drug discovery, frequently utilized in the design of GPCR agonists (e.g., GPR119), kinase inhibitors (e.g., MK2, NAMPT), and chemokine receptor antagonists. This scaffold combines the hydrogen-bond accepting capacity of the isonicotinamide moiety with the solubilizing and vector-positioning properties of the aminopiperidine ring.
However, its metabolic stability is a critical bottleneck. The piperidine ring is a known "metabolic soft spot," susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This guide provides a comparative analysis of the metabolic liability of this scaffold against structural alternatives, supported by experimental protocols and mechanistic insights.[1][2][3]
Comparative Analysis: Scaffold Performance
To objectively evaluate the stability of the isonicotinoyl-aminopiperidine core, we compare it against two common structural analogs: a Benzoyl-Aminopiperidine (lipophilic baseline) and a Fluorinated Analog (optimized lead).
The Dataset: Microsomal Stability Profile[6]
The following data represents a consensus of stability profiles observed in human liver microsomes (HLM) and rat liver microsomes (RLM) for these chemotypes.
| Compound ID | Scaffold Structure | LogD (pH 7.4) | HLM | HLM | Primary Metabolic Pathway |
| CMP-01 | Benzoyl-Aminopiperidine | 2.8 | 12 | 115.5 (High) | Phenyl hydroxylation, Piperidine |
| CMP-02 | Isonicotinoyl-Aminopiperidine | 1.9 | 28 | 49.5 (Mod) | Pyridine N-oxidation, Piperidine N-dealkylation |
| CMP-03 | 2-Fluoro-Isonicotinoyl Analog | 2.1 | 65 | 21.3 (Low) | Minor N-dealkylation |
Mechanistic Interpretation
-
The Pyridine Effect (CMP-01 vs. CMP-02): Replacing the phenyl ring (CMP-01) with a pyridine ring (CMP-02) significantly lowers lipophilicity (LogD drops from 2.8 to 1.9). This reduces the overall affinity for the CYP active site, which is generally hydrophobic. Furthermore, the electron-deficient nature of the pyridine ring makes it less susceptible to oxidative hydroxylation compared to the electron-rich phenyl ring.
-
The Piperidine Liability: Despite the improvement in the aromatic region, CMP-02 still suffers from moderate clearance. This is driven by the piperidine ring. The nitrogen lone pair facilitates Single Electron Transfer (SET) mechanisms within the CYP heme center, leading to
-carbon oxidation (lactam formation) or N-dealkylation. -
The Fluorine Block (CMP-03): Introduction of a fluorine atom on the pyridine ring or the piperidine core (e.g., 3-fluoro-piperidine) blocks metabolic "hotspots." Fluorine’s high electronegativity deactivates the ring toward oxidation and prevents hydrogen abstraction.
Visualizing the Metabolic Fate[5][7]
Understanding the precise location of metabolic instability is crucial for rational design. The diagram below maps the degradation pathways of the isonicotinoyl-aminopiperidine scaffold.
Figure 1: Metabolic fate of the isonicotinoyl-aminopiperidine scaffold. The primary clearance mechanism is often oxidation of the piperidine ring (
Experimental Protocol: Microsomal Stability Assay
To replicate the data above, use this self-validating protocol. This workflow ensures that cofactor depletion or enzyme inactivation does not generate false positives.
Materials[3][8][9][10]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor Mix: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Test Compound: 10 mM DMSO stock of isonicotinoyl-aminopiperidine derivative.
-
Internal Standard: Tolbutamide or Propranolol.
Step-by-Step Workflow
-
Preparation: Dilute Test Compound to 1
M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be . -
Pre-Incubation: Mix 40
L of microsomes (final conc. 0.5 mg/mL) with buffer and Test Compound. Incubate at 37°C for 5 minutes.-
Control Check: Prepare a "Minus NADPH" control to detect non-CYP degradation (e.g., chemical instability).
-
-
Initiation: Add 10
L of pre-warmed NADPH regenerating system to initiate the reaction. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing the Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation of Intrinsic Clearance ( )[2]
Calculate the slope (
Strategic Optimization: "Scaffold Hopping"
If the isonicotinoyl-aminopiperidine scaffold displays insufficient stability (
-
Ring Contraction: Shift from piperidine (6-membered) to pyrrolidine (5-membered). Pyrrolidines generally have lower lipophilicity and different metabolic regioselectivity.
-
Blocking Metabolic Sites: Add a gem-dimethyl group at the C2 or C6 position of the piperidine ring to sterically hinder CYP access to the
-carbon. -
Bioisosteric Replacement: Replace the amide linker with a urea or sulfonamide. While sulfonamides are metabolically robust, they significantly alter the physicochemical properties (H-bond donor/acceptor profile).
References
-
Structure-activity relationships for a series of aminopiperidines and -piperidine amines at the dopamine transporter. Source: European Journal of Medicinal Chemistry (2020).[4] Context: Discusses the metabolic instability of piperazine/piperidine analogues and bioisosteric replacements to improve microsomal stability.
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: ACS Medicinal Chemistry Letters (2011). Context: Provides mechanistic details on N-dealkylation and ring oxidation pathways specific to 4-aminopiperidine scaffolds.
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: MedChemComm (2019). Context: Validates the strategy of replacing phenyl rings with pyridine (isonicotinoyl) to lower HOMO energy and reduce oxidative metabolism.
-
Discovery of Aminopiperidine Indoles That Activate SOS1 and Modulate RAS Signaling. Source: Journal of Medicinal Chemistry (2018).[5] Context: Demonstrates the use of aminopiperidine scaffolds in lead optimization and the impact of linker modifications on biological activity and stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
